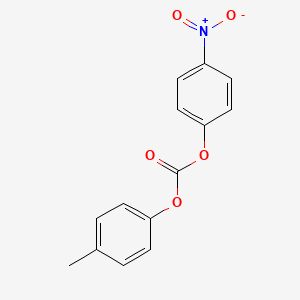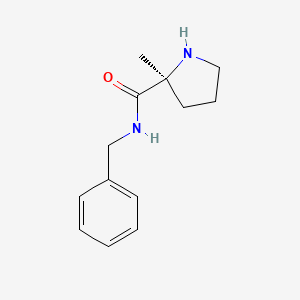![molecular formula C25H40N2O4 B14246877 N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan CAS No. 313514-32-8](/img/structure/B14246877.png)
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is a synthetic compound that combines the structural features of L-tryptophan and a hydroxypropyl group with an undecyloxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2,3-epoxypropyl undecyl ether under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of L-tryptophan on the epoxide ring, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials with specific functional properties, such as surfactants or emulsifiers.
作用機序
The mechanism of action of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase. Additionally, its hydroxypropyl and undecyloxy groups may enhance its ability to interact with lipid membranes, potentially affecting membrane-associated signaling pathways.
類似化合物との比較
Similar Compounds
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
Uniqueness
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is unique due to its combination of a tryptophan core with a hydroxypropyl and undecyloxy chain. This structural arrangement imparts specific physicochemical properties, such as enhanced solubility and membrane permeability, which may not be present in similar compounds. Additionally, its potential to modulate tryptophan-related metabolic pathways distinguishes it from other analogs.
特性
CAS番号 |
313514-32-8 |
|---|---|
分子式 |
C25H40N2O4 |
分子量 |
432.6 g/mol |
IUPAC名 |
(2S)-2-[(2-hydroxy-3-undecoxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-12-15-31-19-21(28)18-27-24(25(29)30)16-20-17-26-23-14-11-10-13-22(20)23/h10-11,13-14,17,21,24,26-28H,2-9,12,15-16,18-19H2,1H3,(H,29,30)/t21?,24-/m0/s1 |
InChIキー |
ZLIJMEXJFOYXEZ-FHZUCYEKSA-N |
異性体SMILES |
CCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
正規SMILES |
CCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


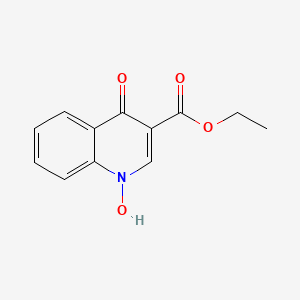
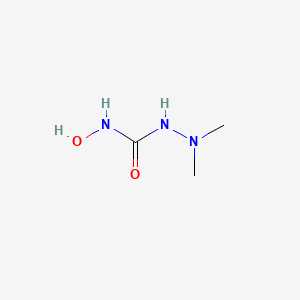
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
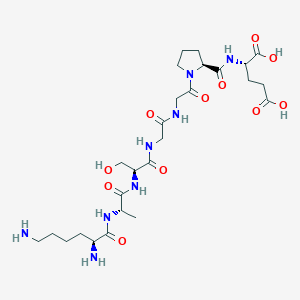
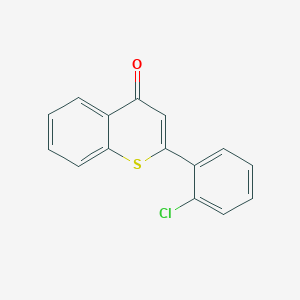
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)

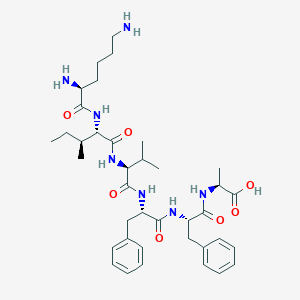
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
